Grk-IN-1 Exhibits >46-Fold Greater GRK2 Potency Compared to the Parent Compound Paroxetine
Grk-IN-1 demonstrates a GRK2 IC₅₀ of 30 nM, representing a >46-fold improvement in potency over the parent compound paroxetine, which exhibits a GRK2 IC₅₀ of 1.4 μM [1]. This enhancement stems from structure-guided modifications that optimize interactions within the ATP-binding pocket [2].
| Evidence Dimension | GRK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Paroxetine (IC₅₀ = 1.4 μM) |
| Quantified Difference | ~47-fold increase in potency |
| Conditions | In vitro kinase activity assay using purified GRK2; Waldschmidt et al. J. Med. Chem. 2017 |
Why This Matters
Superior potency enables effective GRK2 inhibition at lower concentrations, minimizing off-target effects and conserving compound usage in experimental protocols.
- [1] Waldschmidt, H. V.; Homan, K. T.; Cato, M. C.; Cruz-Rodríguez, O.; Cannavo, A.; Wilson, M. W.; Song, J.; Cheung, J. Y.; Koch, W. J.; Tesmer, J. J. G.; Larsen, S. D. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. J. Med. Chem. 2017, 60 (7), 3052–3069. View Source
- [2] RCSB PDB: 5UKM. Bovine GRK2 in complex with human Gβγ subunits and CCG258208 (14as). Deposited 2017. View Source
